Cas no 2228670-07-1 (1-amino-3-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol)

1-amino-3-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-amino-3-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol
- 1-amino-3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol
- EN300-1779288
- 2228670-07-1
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- Inchi: 1S/C10H19N3O/c1-8(2)7-13-4-3-9(12-13)5-10(14)6-11/h3-4,8,10,14H,5-7,11H2,1-2H3
- InChI Key: WIMLXOQKCADGID-UHFFFAOYSA-N
- SMILES: OC(CN)CC1C=CN(CC(C)C)N=1
Computed Properties
- Exact Mass: 197.152812238g/mol
- Monoisotopic Mass: 197.152812238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 64.1Ų
1-amino-3-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1779288-10.0g |
1-amino-3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2228670-07-1 | 10g |
$7866.0 | 2023-06-03 | ||
Enamine | EN300-1779288-10g |
1-amino-3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2228670-07-1 | 10g |
$7866.0 | 2023-09-20 | ||
Enamine | EN300-1779288-0.1g |
1-amino-3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2228670-07-1 | 0.1g |
$1610.0 | 2023-09-20 | ||
Enamine | EN300-1779288-0.25g |
1-amino-3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2228670-07-1 | 0.25g |
$1683.0 | 2023-09-20 | ||
Enamine | EN300-1779288-5.0g |
1-amino-3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2228670-07-1 | 5g |
$5304.0 | 2023-06-03 | ||
Enamine | EN300-1779288-0.05g |
1-amino-3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2228670-07-1 | 0.05g |
$1537.0 | 2023-09-20 | ||
Enamine | EN300-1779288-2.5g |
1-amino-3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2228670-07-1 | 2.5g |
$3585.0 | 2023-09-20 | ||
Enamine | EN300-1779288-1g |
1-amino-3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2228670-07-1 | 1g |
$1829.0 | 2023-09-20 | ||
Enamine | EN300-1779288-1.0g |
1-amino-3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2228670-07-1 | 1g |
$1829.0 | 2023-06-03 | ||
Enamine | EN300-1779288-5g |
1-amino-3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2228670-07-1 | 5g |
$5304.0 | 2023-09-20 |
1-amino-3-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol Related Literature
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1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Ping Tong Food Funct., 2020,11, 628-639
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
Additional information on 1-amino-3-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol
Recent Advances in the Study of 1-amino-3-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol (CAS: 2228670-07-1)
The compound 1-amino-3-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol (CAS: 2228670-07-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole backbone and amino alcohol functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
A study published in the Journal of Medicinal Chemistry (2023) detailed the efficient synthesis of 1-amino-3-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol via a multi-step organic reaction pathway. The researchers optimized the reaction conditions to achieve a high yield (85%) and purity (>98%), making it feasible for large-scale production. The synthetic route involved the use of 2-methylpropylamine and a pyrazole derivative as key intermediates, followed by a series of condensation and reduction steps.
Pharmacological evaluations of this compound have revealed its potent activity as a modulator of specific neurotransmitter receptors. In vitro assays demonstrated its high affinity for GABAA receptors, suggesting potential applications in the treatment of neurological disorders such as anxiety and epilepsy. Furthermore, molecular docking studies indicated that the amino alcohol moiety plays a critical role in binding to the receptor's active site, which could inform the design of more effective analogs.
Another significant finding comes from a preclinical study conducted by a team at the National Institutes of Health (NIH). Their research highlighted the compound's anti-inflammatory properties, particularly its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was observed in a murine model of rheumatoid arthritis, where the compound reduced joint inflammation and tissue damage. These results suggest that 1-amino-3-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol could be a candidate for developing novel anti-inflammatory drugs.
Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Researchers are currently exploring various formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's pharmacokinetic profile.
In conclusion, 1-amino-3-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol (CAS: 2228670-07-1) represents a versatile scaffold with multiple therapeutic applications. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological properties. The compound's unique structural features and biological activities make it a valuable subject for continued investigation in the chemical biology and pharmaceutical fields.
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